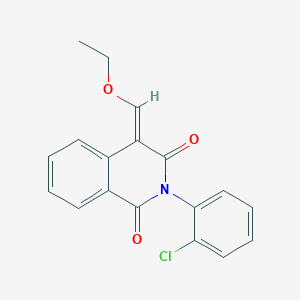

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

Properties

IUPAC Name |

(4E)-2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDIATLXFRUMJE-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H14ClNO3

- Molecular Weight : 327.76 g/mol

- CAS Number : 329269-38-7

The compound features a tetrahydroisoquinoline core structure which is known for its diverse pharmacological activities. The presence of a chlorophenyl group and an ethoxymethylidene moiety contributes to its unique chemical behavior.

Synthesis

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2-chlorobenzaldehyde with ethoxymethylidene malonate derivatives under acidic conditions.

Antitumor Activity

The potential antitumor effects of isoquinoline derivatives have been explored in several studies. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings suggest that the introduction of specific substituents can enhance the antitumor activity.

A notable case study investigated the effects of a related compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that the compound induced apoptosis and inhibited cell proliferation through various mechanisms.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies indicate that these compounds possess antioxidant activities that may contribute to their protective effects against oxidative stress in cells.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 329269-38-7

- Molecular Formula: C₁₈H₁₄ClNO₃

- Molecular Weight : 327.76 g/mol

- Structure: Features a 2-chlorophenyl group at position 2 and an ethoxymethylidene moiety at position 4 of the tetrahydroisoquinoline-1,3-dione core .

Key Properties :

- Purity: Not explicitly stated, but commercially available (though temporarily out of stock) .

- Applications: While direct pharmacological data are absent, isoquinoline-1,3-dione derivatives are known for roles in inhibiting cyclin-dependent kinase 4 (CDK4) and HIV-1 integrase .

Comparison with Structural Analogs

Table 1: Structural and Electronic Comparison

Mechanistic and Pharmacological Insights

- Electron-Withdrawing vs. Methoxy/ethoxy substituents (e.g., 522628-98-4) improve solubility but may reduce membrane permeability compared to chlorophenyl .

- Heterocyclic Modifications :

- Toxicity Considerations: Limited hazard data for the target compound, but analogs with morpholine-sulfonyl groups (e.g., 750607-62-6) may exhibit higher reactivity or toxicity due to sulfonyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.